molecular formula C28H23NO2 B12594710 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid CAS No. 648908-11-6

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid

Cat. No.: B12594710
CAS No.: 648908-11-6
M. Wt: 405.5 g/mol
InChI Key: VIJKIIOPTYZXEF-UHFFFAOYSA-N
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Description

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid is a benzoic acid derivative featuring a dimethylfluorenyl-phenylamino substituent at the 4-position. The 9,9-dimethylfluorenyl group imparts steric bulk and electron-rich characteristics, while the phenylamino group enhances conjugation, making the compound suitable for applications in organic electronics and as a synthetic intermediate . The benzoic acid moiety enables further functionalization, such as esterification or amide coupling, which is critical in materials science and pharmaceutical chemistry.

Synthetic routes to this compound likely involve palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between 4-aminobenzoic acid and a 9,9-dimethyl-9H-fluoren-2-ylbromide precursor, as suggested by methodologies in fluorene derivatization .

Properties

CAS No.

648908-11-6

Molecular Formula

C28H23NO2

Molecular Weight

405.5 g/mol

IUPAC Name

4-(N-(9,9-dimethylfluoren-2-yl)anilino)benzoic acid

InChI

InChI=1S/C28H23NO2/c1-28(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)28)29(20-8-4-3-5-9-20)21-14-12-19(13-15-21)27(30)31/h3-18H,1-2H3,(H,30,31)

InChI Key

VIJKIIOPTYZXEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)O)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis often begins with 9,9-dimethyl-9H-fluorene, which can be synthesized from commercially available precursors through methods such as Friedel-Crafts alkylation or reduction of suitable derivatives.

Amination Reaction

The introduction of the phenylamino group can be achieved through several methods:

  • Nucleophilic Substitution : Reacting 9,9-dimethyl-9H-fluorene with phenyl halides in the presence of a base (such as potassium carbonate) and a palladium catalyst to facilitate the formation of the C-N bond.

  • Cross-Coupling Reactions : Utilizing Suzuki or Buchwald-Hartwig coupling methods, where boronic acids or aryl halides are used to introduce the phenyl group.

Carboxylic Acid Formation

The conversion to carboxylic acid can be accomplished via:

  • Hydrolysis of Esters : If an ester intermediate is formed during the amination step, hydrolysis under acidic or basic conditions can yield the desired carboxylic acid.

  • Direct Oxidation : Using oxidizing agents such as potassium permanganate or chromium trioxide on suitable intermediates can also achieve this transformation.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for each synthetic step involved in preparing 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid:

Step Reactants/Conditions Yield (%)
Fluorene Preparation 9,9-Dimethylfluorene derivatives Variable
Nucleophilic Substitution 9,9-Dimethylfluorene, phenyl halide, K₂CO₃ 70 - 90
Cross-Coupling Boronic acid/aryl halide, Pd catalyst 80 - 95
Hydrolysis/Oxidation Ester intermediate in aqueous/acidic conditions >85

Chemical Reactions Analysis

Types of Reactions

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s derivatives may have potential as fluorescent probes or bioactive molecules.

    Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

    Industry: The compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorene moiety can engage in π-π stacking interactions, while the amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s photophysical properties and its behavior in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A comparative analysis of structurally related fluorene-benzoic acid derivatives reveals key differences in substituents, electronic properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications References
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid C₃₂H₂₇NO₂ 457.57 Benzoic acid, dimethylfluorenyl, phenylamino OLEDs, organic semiconductors
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid C₂₃H₁₉NO₄ 373.40 Fmoc-protected amino acid, methyl group Peptide synthesis, solid-phase chemistry
N-(9,9-Dimethyl-9H-fluoren-2-yl)-4-dibenzofuranamine C₂₇H₂₁NO 375.46 Dibenzofuran, dimethylfluorenyl Optoelectronics, fluorescent materials
2-{4-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]phenyl}acetic acid C₂₃H₁₉NO₄ 373.40 Fmoc-protected phenylacetic acid Drug delivery, bioconjugation
4-[(E)-(9H-Fluoren-9-ylidenehydrazinylidene)methyl]benzoic acid C₂₁H₁₄N₂O₂ 326.35 Hydrazone, fluorenylidene Photodynamic therapy, sensors

Electronic and Steric Properties

  • Electron-Donating Groups: The dimethylfluorenyl-phenylamino group in the target compound enhances electron delocalization compared to Fmoc-protected derivatives (e.g., ), which prioritize steric protection for amino acids .
  • Steric Hindrance: The 9,9-dimethyl substitution on the fluorene ring reduces aggregation in OLED applications, unlike non-methylated analogues (e.g., ) .
  • Solubility : Methyl and Fmoc groups improve solubility in organic solvents (e.g., THF, DCM), whereas hydrazone-containing derivatives () exhibit polar solubility .

Research Findings and Trends

Recent studies highlight the versatility of dimethylfluorenyl groups in tuning optoelectronic properties. For example:

  • OLED Efficiency: Derivatives with dimethylfluorenyl-phenylamino substituents show higher quantum yields (Φ = 0.45–0.60) compared to dibenzofuran analogues (Φ = 0.30–0.40) due to reduced non-radiative decay .
  • Thermal Stability: The 9,9-dimethyl substitution raises decomposition temperatures (Td > 300°C) compared to non-methylated fluorenes (Td ~ 250°C), critical for high-temperature processing in device fabrication .

Biological Activity

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid, often referred to as a derivative of amino benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a dimethylfluorenyl moiety that may influence its pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its antibacterial, anticancer, and enzyme inhibitory effects.

The compound's chemical structure can be represented as follows:

C23H19NO4\text{C}_{23}\text{H}_{19}\text{N}\text{O}_{4}

This structure features a benzoic acid backbone with an amino group attached to a phenyl ring and a dimethylfluorenyl group, which may enhance its lipophilicity and biological interactions.

1. Antibacterial Activity

Several studies have evaluated the antibacterial properties of derivatives similar to 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid. For example, compounds with similar structural motifs have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acidE. coli15
Similar Derivative AS. aureus18
Similar Derivative BBacillus subtilis12

These findings suggest that modifications in the amino and phenyl groups can significantly impact antibacterial efficacy.

2. Anticancer Activity

Research has indicated that compounds with the dimethylfluorenyl moiety exhibit cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that derivatives can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis via mitochondrial pathway
PC-330Inhibition of cell proliferation

The anticancer activity is attributed to the ability of these compounds to interact with cellular targets involved in cell cycle regulation and apoptosis.

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)15

This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antibacterial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of benzoic acid derivatives for their antibacterial properties. The results indicated that several compounds, including those with similar structures to our compound of interest, exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Case Study 2: Anticancer Mechanisms

In another study focusing on the anticancer properties of fluorenyl derivatives, researchers found that these compounds could effectively inhibit tumor growth in vivo models by inducing apoptosis through caspase activation . This reinforces the potential therapeutic applications of such compounds in oncology.

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